9-Nitrooleate

Description

Properties

IUPAC Name |

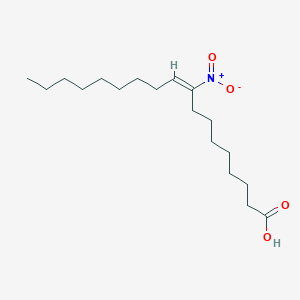

(E)-9-nitrooctadec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33NO4/c1-2-3-4-5-6-8-11-14-17(19(22)23)15-12-9-7-10-13-16-18(20)21/h14H,2-13,15-16H2,1H3,(H,20,21)/b17-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQOAKBVRRVHWKV-SAPNQHFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=C(CCCCCCCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C(\CCCCCCCC(=O)O)/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301316471 | |

| Record name | 9-Nitrooleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875685-44-2 | |

| Record name | 9-Nitrooleic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=875685-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Nitrooleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Endogenous Formation of 9-Nitrooleate: A Technical Guide for Researchers

An in-depth exploration of the biosynthesis, signaling, and analysis of a key electrophilic lipid mediator.

For Researchers, Scientists, and Drug Development Professionals.

Abstract

9-Nitrooleate (9-NO2-OA) is an endogenous electrophilic fatty acid derivative generated through the nitration of oleic acid. This process is significantly enhanced under conditions of metabolic and inflammatory stress, where an increased production of reactive nitrogen species (RNS) and reactive oxygen species (ROS) occurs. As a potent signaling molecule, 9-NO2-OA modulates inflammatory pathways and cellular stress responses, primarily through the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This technical guide provides a comprehensive overview of the endogenous formation of 9-NO2-OA, detailed experimental protocols for its induction and quantification, and a summary of its key signaling roles.

Introduction

Nitro-fatty acids (NO2-FAs) are a class of lipid signaling molecules formed by the reaction of nitrogen oxides with unsaturated fatty acids. Among these, this compound (9-NO2-OA), a nitration product of oleic acid, has garnered significant attention for its potent anti-inflammatory and cytoprotective effects. It exists in vivo as a regioisomer with 10-nitrooleate, and together they are often referred to as 9(10)-NO2-OA.[1][2] The formation of 9-NO2-OA is a consequence of "nitrative stress," a condition characterized by the excessive production of reactive nitrogen species that outpaces the cell's antioxidant capacity.[1] This guide delves into the core mechanisms of its endogenous synthesis, provides practical methodologies for its study, and visualizes its key signaling cascades.

Endogenous Formation of this compound

The biosynthesis of 9-NO2-OA is a non-enzymatic process driven by the chemical reaction between oleic acid and potent nitrating agents derived from nitric oxide (•NO).

Reactants and Conditions

-

Substrate: The primary substrate is oleic acid (18:1 n-9), a highly abundant monounsaturated fatty acid in biological systems.

-

Nitrating Species: The key reactants are •NO-derived species, including:

-

Peroxynitrite (ONOO⁻): Formed from the diffusion-limited reaction of •NO and superoxide (B77818) (O₂⁻).[3]

-

Nitrogen Dioxide (•NO₂): Can be formed from the decomposition of peroxynitrous acid (ONOOH) or the reaction of nitrite (B80452) with peroxidases.[4][5]

-

Acidified Nitrite (HNO₂): Under acidic conditions, nitrite can generate nitrating species.

-

-

Cellular Environment: The formation of 9-NO2-OA is significantly upregulated in environments rich in inflammatory and oxidative mediators. This includes sites of inflammation where activated immune cells like macrophages produce high levels of both •NO and O₂⁻.[6][7]

Chemical Mechanisms

The nitration of the double bond in oleic acid can proceed through several radical-mediated pathways. A primary mechanism involves the addition of the nitrogen dioxide radical (•NO₂) to one of the carbons of the double bond, forming a β-nitroalkyl radical intermediate. Subsequent reactions lead to the formation of the stable nitroalkene.[8] This process results in the formation of two main regioisomers, this compound and 10-nitrooleate, in roughly equal proportions.

Quantitative Data on this compound Levels

The concentration of 9-NO2-OA in biological systems is a critical determinant of its signaling activity. Advanced mass spectrometry techniques have enabled its quantification in various biological matrices.

| Biological Matrix | Analyte | Concentration Range | Analytical Method | Reference |

| Human Plasma (Healthy) | 9-NO2-OA | 306 ± 44 pM | GC-MS/MS | [8] |

| Human Plasma (Healthy) | 10-NO2-OA | 316 ± 33 pM | GC-MS/MS | [8] |

| Human Plasma (Healthy) | Free 9(10)-NO2-OA | ~619 ± 52 nM | LC-MS/MS | [9] |

| Human Plasma (Healthy) | Esterified 9(10)-NO2-OA | ~302 ± 369 nM | LC-MS/MS | [9] |

| Murine Myocardium (Ischemia/Reperfusion) | 9(10)-NO2-OA | Detected (absent in sham) | Not specified | [10] |

Experimental Protocols

Induction and Measurement of this compound in Macrophages (RAW 264.7)

This protocol describes the induction of an inflammatory response in murine macrophages to stimulate the endogenous production of 9-NO2-OA.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate Buffered Saline (PBS)

-

Griess Reagent for nitrite measurement

-

Solvents for lipid extraction (e.g., methanol (B129727), methyl tert-butyl ether)

-

Internal standard (e.g., ¹⁵N-labeled 9-NO2-OA)

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator. Seed cells in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.[11][12]

-

Induction of Inflammation: Replace the culture medium with fresh medium containing 1 µg/mL LPS to stimulate the cells. Incubate for 24 hours.[13] A control group without LPS treatment should be included.

-

Nitrite Measurement (Optional): To confirm the production of nitric oxide, a precursor for 9-NO2-OA, measure the nitrite concentration in the cell culture supernatant using the Griess reagent according to the manufacturer's instructions.[11]

-

Lipid Extraction:

-

Aspirate the medium and wash the cells with ice-cold PBS.

-

Add cold methanol containing an internal standard (¹⁵N-9-NO2-OA) to the cells.

-

Scrape the cells and transfer the lysate to a glass tube.

-

Add methyl tert-butyl ether (MTBE) and vortex thoroughly.

-

Induce phase separation by adding water and centrifuge.

-

Collect the upper organic phase containing the lipids.[9]

-

-

Quantification by LC-MS/MS:

-

Dry the lipid extract under a stream of nitrogen.

-

Resuspend the sample in an appropriate solvent for LC-MS/MS analysis.

-

Analyze the sample using a liquid chromatography system coupled to a tandem mass spectrometer.

-

Use multiple reaction monitoring (MRM) to detect the specific mass transition for 9-NO2-OA (e.g., m/z 326 -> 46) and its internal standard.[3][5]

-

LPS-Induced Acute Lung Injury Model in Mice

This protocol outlines the induction of acute lung injury in mice to study the in vivo formation of 9-NO2-OA.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile PBS

-

Anesthesia (e.g., isoflurane)

-

Bronchoalveolar lavage (BAL) fluid collection supplies

-

Tissue homogenization equipment

-

Lipid extraction solvents and internal standards

Procedure:

-

Animal Handling: All animal procedures should be performed in accordance with institutional guidelines.

-

Induction of Lung Injury:

-

Sample Collection (24 hours post-LPS):

-

Anesthetize the mice and perform a tracheotomy.

-

Collect BAL fluid by lavaging the lungs with sterile PBS.

-

Perfuse the lungs with PBS to remove blood and then harvest the lung tissue.

-

-

Sample Processing:

-

Centrifuge the BAL fluid to pellet the cells. The supernatant can be used for lipid analysis.

-

Homogenize the lung tissue in a suitable buffer.

-

-

Lipid Extraction and Quantification:

-

Perform lipid extraction on the BAL fluid supernatant and the lung homogenate as described in Protocol 4.1.

-

Quantify 9-NO2-OA levels using LC-MS/MS as detailed previously.

-

Signaling Pathways of this compound

9-NO2-OA exerts its biological effects by modulating key signaling pathways involved in inflammation and cellular defense.

PPARγ Activation

9-NO2-OA is a potent endogenous agonist for PPARγ, a nuclear receptor that regulates gene expression related to lipid metabolism and inflammation.[4][16] Upon binding to the ligand-binding domain of PPARγ, 9-NO2-OA induces a conformational change that promotes the recruitment of coactivators and the transcription of target genes.[16]

Nrf2 Signaling Pathway

9-NO2-OA activates the Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response. It does so by covalently modifying specific cysteine residues on Keap1, the cytosolic repressor of Nrf2.[1][2] This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2, where it initiates the transcription of antioxidant and cytoprotective genes.[6]

Conclusion

The endogenous formation of this compound represents a critical link between nitrative stress and cellular signaling. Its role as a potent modulator of inflammatory and antioxidant pathways underscores its significance in both physiological and pathological processes. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers aiming to investigate the biology of this important electrophilic lipid. Further research into the precise mechanisms of 9-NO2-OA action holds promise for the development of novel therapeutic strategies for a range of inflammatory diseases.

References

- 1. Nitroalkene fatty acids mediate activation of Nrf2/ARE-dependent and PPARγ-dependent transcription by distinct signaling pathways and with significantly different potencies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrophilic nitro-fatty acids activate NRF2 by a KEAP1 cysteine 151-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Molecular recognition of nitrated fatty acids by PPAR gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nrf2-dependent and -independent Responses to Nitro-fatty Acids in Human Endothelial Cells: IDENTIFICATION OF HEAT SHOCK RESPONSE AS THE MAJOR PATHWAY ACTIVATED BY NITRO-OLEIC ACID - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipopolysaccharide-induced murine lung injury results in long-term pulmonary changes and downregulation of angiogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitro-fatty acids occur in human plasma in the picomolar range: a targeted nitro-lipidomics GC-MS/MS study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. Endogenous generation and protective effects of nitro-fatty acids in a murine model of focal cardiac ischaemia and reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Nitrated Fatty Acid 10-Nitro-oleate Diminishes Severity of LPS-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. LPS-induced Acute Lung Injury Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. Molecular recognition of nitrated fatty acids by PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

The Modulatory Role of 9-Nitrooleate in Macrophage Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Nitrooleate (9-NO2-OA), an endogenous electrophilic fatty acid, is emerging as a potent signaling molecule with significant anti-inflammatory properties. Its interactions within macrophages, key orchestrators of the immune response, are of particular interest for the development of novel therapeutics targeting inflammatory diseases. This technical guide provides an in-depth exploration of the core signaling pathways modulated by 9-NO2-OA in macrophages, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Core Signaling Pathways Modulated by this compound in Macrophages

9-NO2-OA exerts its pleiotropic effects by targeting several critical signaling nodes within macrophages. These interactions collectively lead to a dampening of the pro-inflammatory M1 phenotype and a potential shift towards the anti-inflammatory M2 phenotype. The primary signaling pathways affected are the Nuclear Factor-kappa B (NF-κB), Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1), Mitogen-Activated Protein Kinase (MAPK), Signal Transducer and Activator of Transcription (STAT), and Peroxisome Proliferator-Activated Receptor gamma (PPARγ) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of pro-inflammatory gene expression in macrophages. Upon stimulation by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This liberates the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

9-NO2-OA has been shown to inhibit NF-κB activation through multiple mechanisms.[1] It can directly modify key cysteine residues on the p65 subunit of NF-κB, thereby impairing its DNA binding capacity.[1] Additionally, 9-NO2-OA can inhibit the phosphorylation of IKK and IκBα, preventing the degradation of the latter and subsequent nuclear translocation of NF-κB.[1]

Activation of the Nrf2/Keap1 Antioxidant Pathway

The Nrf2/Keap1 pathway is the master regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and degradation. Electrophiles, such as 9-NO2-OA, can covalently modify reactive cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes, upregulating the expression of a battery of antioxidant and cytoprotective enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Modulation of MAPK and STAT Signaling

9-NO2-OA also influences the MAPK and STAT signaling cascades, which are crucial for macrophage polarization and inflammatory responses. In LPS-stimulated M1 macrophages, 9-NO2-OA has been observed to decrease the phosphorylation of ERK1/2 and p38 MAPK, thereby reducing the production of pro-inflammatory cytokines.[2]

Furthermore, 9-NO2-OA can attenuate the phosphorylation of STAT1 in M1 macrophages and STAT6 in IL-4-stimulated M2 macrophages.[2] The inhibition of STAT1 phosphorylation contributes to the downregulation of inducible nitric oxide synthase (iNOS) expression and nitric oxide (NO) production, key markers of M1 activation.[2]

References

Methodological & Application

In Vivo Administration of 9-Nitrooleate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Nitrooleate (9-NO2-OA) is an endogenous signaling molecule formed through the nitration of oleic acid by reactive nitrogen species.[1] As a potent electrophilic fatty acid, it modulates a variety of cellular processes, primarily through the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, alongside the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling cascade.[2][3][4] These actions confer significant anti-inflammatory and cytoprotective effects, making 9-NO2-OA a molecule of high interest for therapeutic development in inflammatory and metabolic diseases.

This document provides detailed application notes and standardized protocols for the in vivo administration of this compound, compiled from various preclinical studies. It is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of this nitroalkene.

Data Presentation: In Vivo Administration Parameters

The following table summarizes the quantitative data from various preclinical studies involving the administration of this compound (or a mixture of its isomers, OA-NO2).

| Animal Model | Disease/Condition | Administration Route | Dosage | Vehicle/Formulation | Key Outcomes | Reference |

| Mouse | Renal Ischemia-Reperfusion Injury | Intraperitoneal (i.p.) | 500 µg/kg (every 6 hours for 24 hours) | Not specified | Decreased plasma BUN, creatinine, TNF-α; Reduced kidney MPO and IL-1β | |

| Mouse | Acute Lung Injury (LPS-induced) | Intratracheal (i.t.) | 50 µg | 10% DMSO | Reduced lung inflammation, edema, and protein concentration in BAL fluid | [5] |

| Mouse | Myocardial Ischemia-Reperfusion | Intraperitoneal (i.p.) | 20 nmol/g body weight (15 min prior to reperfusion) | Not specified | 46% reduction in infarct size; Preservation of left ventricular function | [6] |

| Mouse | Zymosan-A Induced Peritonitis | Intraperitoneal (i.p.) | 2.5 mg (for nitro-conjugated linoleic acid, a related compound) | Not specified | Decreased pro-inflammatory cytokines and leukocyte recruitment | [7] |

| Rat (Obese Zucker) | Metabolic Syndrome | Subcutaneous (s.c.) via osmotic minipumps | 2 mg/kg/day | Not specified | Steady-state plasma concentration of ~6 nM | |

| Mouse (DOCA-salt hypertensive) | Lipid Metabolic Disorders & Liver Steatosis | Not specified | Not specified | Not specified | Attenuated metabolic disorders and steatosis | [1] |

Signaling Pathways of this compound

This compound exerts its biological effects by modulating several key signaling pathways, primarily capitalizing on its electrophilic nature to interact with nucleophilic residues on target proteins. The principal mechanisms include the activation of anti-inflammatory and antioxidant pathways while suppressing pro-inflammatory signaling.

References

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Effects of fatty acid nitroalkanes on signal transduction pathways and airway macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Nitrated Fatty Acid 10-Nitro-oleate Diminishes Severity of LPS-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Endogenous generation and protective effects of nitro-fatty acids in a murine model of focal cardiac ischaemia and reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In situ generation, metabolism and immunomodulatory signaling actions of nitro-conjugated linoleic acid in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Quantification of 9-Nitrooleate in Human Plasma using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Nitrooleate (9-NO₂-OA) is an endogenous signaling molecule formed through the nitration of oleic acid.[1] It belongs to a class of nitrated fatty acids that are gaining significant attention for their roles in various physiological and pathological processes. These molecules have been shown to exhibit potent anti-inflammatory and cytoprotective effects, primarily through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ) and the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways.[2][3][4] Given its therapeutic potential, a robust and reliable method for the accurate quantification of 9-NO₂-OA in biological matrices is crucial for advancing research and drug development.

This document provides a detailed protocol for the quantification of this compound in human plasma using a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Experimental Protocols

Materials and Reagents

-

This compound standard (Cayman Chemical or equivalent)

-

¹⁵N-labeled this compound internal standard (or other suitable internal standard such as heptadecanoic acid)[5][6][7]

-

LC-MS/MS grade acetonitrile, methanol (B129727), water, and ethyl acetate (B1210297)

-

Ammonium hydroxide (B78521) (NH₄OH) or Acetic Acid

-

Butylated hydroxytoluene (BHT)

-

Human plasma (collected in EDTA tubes)

Sample Preparation

A protein precipitation followed by liquid-liquid extraction is employed to isolate 9-NO₂-OA from human plasma.[5][8]

-

Plasma Thawing: Thaw frozen human plasma samples on ice.

-

Internal Standard Spiking: To 200 µL of plasma, add the internal standard (e.g., ¹⁵N-9-NO₂-OA) to a final concentration of 10 nM. Vortex briefly.

-

Protein Precipitation: Add 600 µL of ice-cold methanol containing 0.1% acetic acid and 0.02% BHT. Vortex vigorously for 1 minute.

-

Centrifugation: Incubate the samples at -20°C for 20 minutes to facilitate protein precipitation, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube.

-

Liquid-Liquid Extraction: Add 1 mL of ethyl acetate to the supernatant. Vortex for 2 minutes.

-

Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Drying: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85:15 acetonitrile:water with 0.05% NH₄OH).[5]

LC-MS/MS Analysis

The analysis is performed using a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Liquid Chromatography Conditions

| Parameter | Value |

| Column | ACQUITY BEH C18 (130 Å, 1.7 µm, 2.1 mm × 100 mm)[5] |

| Mobile Phase A | 0.05% NH₄OH in water[5] |

| Mobile Phase B | 0.05% NH₄OH in acetonitrile[5] |

| Flow Rate | 0.3 mL/min[5] |

| Column Temperature | 40°C[5] |

| Injection Volume | 10 µL |

| Gradient Elution | 85% B to 100% B in 3 minutes, hold at 100% B for 2 minutes, then return to initial conditions.[5] |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Negative Electrospray Ionization (ESI-)[5][7] |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow Rates | Optimized for the specific instrument |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 326.2 | 46.0 | -35 |

| ¹⁵N-9-Nitrooleate (IS) | 327.2 | 47.0 | -35 |

Note: The transition m/z 326 > 46 corresponds to the loss of the nitro group (NO₂).[5][6][7][8]

Data Analysis and Quantification

Quantification is based on the ratio of the peak area of the analyte (9-NO₂-OA) to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the 9-NO₂-OA standards. The concentration of 9-NO₂-OA in the plasma samples is then determined from this calibration curve.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the LC-MS/MS method for this compound.

| Parameter | Typical Value | Reference |

| Limit of Quantification (LOQ) | 2 nM | [5][8] |

| Linear Range | 2 - 200 nM | [5] |

| Endogenous Plasma Levels (Healthy Controls) | 12.6 ± 6 nM | [5][8] |

| Endogenous Plasma Levels (Ischemic Heart Disease Patients) | 21.7 ± 9.8 nM | [5][8] |

Note: Reported endogenous levels can vary significantly between studies and methodologies. Some studies have reported much lower physiological concentrations in the pM range.[6][9]

Visualizations

Experimental Workflow

Caption: Overview of the LC-MS/MS experimental workflow for this compound quantification.

This compound Signaling Pathway

Caption: Simplified signaling pathways of this compound involving Nrf2 and PPARγ.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Effects of fatty acid nitroalkanes on signal transduction pathways and airway macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitro-Fatty Acid Logistics: Formation, Biodistribution, Signaling, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. lipidmaps.org [lipidmaps.org]

- 8. researchgate.net [researchgate.net]

- 9. Nitro-fatty acids occur in human plasma in the picomolar range: a targeted nitro-lipidomics GC-MS/MS study - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparation of 9-Nitrooleate for Preclinical Animal Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Nitrooleate (9-NO2-OA) is an endogenous signaling molecule formed through the nitration of oleic acid. As a potent electrophile, it modulates various signaling pathways, exhibiting significant anti-inflammatory and cytoprotective effects. Its therapeutic potential is currently being explored in a range of preclinical animal models for inflammatory diseases. This document provides detailed application notes and protocols for the synthesis, purification, formulation, and administration of 9-NO2-OA for in vivo animal studies, along with methods to assess its engagement with key signaling pathways.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Name | 9-nitro-9E-octadecenoic acid |

| Synonyms | 9-Nitrooleic Acid, 9-NO2-OA |

| CAS Number | 875685-44-2 |

| Molecular Formula | C₁₈H₃₃NO₄ |

| Molecular Weight | 327.5 g/mol |

| Appearance | Pale yellow oil |

| Purity | ≥98% |

| Solubility | Soluble in ethanol (B145695) (1 mg/ml) |

| Storage | Store at -20°C for long-term stability (≥ 2 years) |

Experimental Protocols

I. Synthesis of this compound via Henry Reaction

The Henry (nitroaldol) reaction provides a regioselective method for synthesizing 9-NO2-OA.[1][2] This multi-step process involves the formation of a carbon-carbon bond between a nitroalkane and an aldehyde, followed by elimination to yield the nitroalkene.[3][4]

Materials:

-

8-bromononan-1-ol

-

Jones reagent (Chromium trioxide in sulfuric acid)

-

Allyl alcohol

-

Toluene

-

p-toluenesulfonic acid

-

Sodium nitrite

-

Undec-10-ynoic acid

-

Ozone

-

Triphenylphosphine

-

Base (e.g., DBU or t-BuOK)

-

Acetyl chloride

-

Pyridine

-

Sodium bicarbonate

-

Solvents for extraction and chromatography (e.g., diethyl ether, hexanes, ethyl acetate)

-

Silica (B1680970) gel 60

Procedure:

-

Synthesis of 9-oxononanoate (B1257084): This precursor can be synthesized in three steps starting from monomethyl azelaic acid, involving a reduction followed by oxidation.[4]

-

Synthesis of 1-nitro-nonane: This can be prepared from the corresponding bromoalkane.

-

Henry Reaction: React 1-nitro-nonane with 9-oxononanoate in the presence of a base to form a β-hydroxynitro ester intermediate.[3][4]

-

Acetylation: Acetylate the hydroxyl group of the intermediate using acetyl chloride in pyridine.

-

Elimination: Induce base-catalyzed elimination of the acetate (B1210297) to form the nitroalkene double bond.

-

Deprotection: Remove any protecting groups from the carboxylic acid moiety.

A schematic of the synthesis workflow is provided below.

II. Purification of this compound by Column Chromatography

Purification of the crude 9-NO2-OA is essential to remove unreacted starting materials and byproducts. Flash column chromatography using silica gel is a common and effective method.

Materials:

-

Crude this compound

-

Silica gel 60

-

Glass chromatography column

-

Solvent system (e.g., a gradient of diethyl ether in hexanes or ethyl acetate in hexanes)

-

Compressed air (for flash chromatography)

-

Test tubes for fraction collection

-

TLC plates and developing chamber

Procedure:

-

Column Packing:

-

Plug the bottom of the column with glass wool or cotton.

-

Add a layer of sand.

-

Prepare a slurry of silica gel in the initial, least polar eluent.

-

Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[5][6]

-

Add a thin layer of sand on top of the silica bed.[5]

-

-

Sample Loading:

-

Dissolve the crude 9-NO2-OA in a minimal amount of the initial eluent.

-

Carefully apply the sample to the top of the silica gel.

-

-

Elution and Fraction Collection:

-

Begin elution with the least polar solvent mixture.

-

Gradually increase the polarity of the eluent to move the compound down the column.

-

Collect fractions in test tubes.

-

-

Analysis of Fractions:

-

Monitor the separation by spotting fractions on a TLC plate and visualizing under UV light.

-

Combine the fractions containing the pure 9-NO2-OA.

-

-

Solvent Removal:

-

Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 9-NO2-OA as a pale yellow oil.

-

III. Formulation of this compound for Animal Studies

The poor aqueous solubility of 9-NO2-OA necessitates the use of a suitable vehicle for in vivo administration.

A. Oral Gavage Formulation (Suspension)

A common vehicle for oral administration of hydrophobic compounds is an aqueous suspension of methylcellulose (B11928114).[7][8]

Materials:

-

Purified this compound

-

Methylcellulose (e.g., 400 cP)

-

Sterile water

-

(Optional) Tween 80 (0.1-0.5%) to aid suspension

-

(Optional) Ethanol or DMSO to initially dissolve the compound

Procedure:

-

Prepare 0.5% (w/v) Methylcellulose Vehicle:

-

Heat approximately one-third of the final required volume of sterile water to 60-70°C.

-

Slowly add the methylcellulose powder while stirring vigorously.

-

Once dispersed, remove from heat and add the remaining two-thirds of cold sterile water.

-

Continue stirring in a cold bath until the solution is clear and viscous. Store at 4°C.

-

-

Prepare this compound Suspension:

-

Accurately weigh the required amount of 9-NO2-OA.

-

If necessary, dissolve the 9-NO2-OA in a minimal amount of ethanol or DMSO.

-

Triturate the dissolved 9-NO2-OA or the oil itself with a small amount of the methylcellulose vehicle to form a smooth paste.

-

Gradually add the remaining vehicle while vortexing or sonicating to achieve a uniform suspension.

-

Prepare fresh daily to ensure stability.

-

B. Subcutaneous Infusion Formulation (for Osmotic Pumps)

For continuous subcutaneous delivery, 9-NO2-OA can be dissolved in a vehicle compatible with osmotic pumps, such as a mixture of polyethylene (B3416737) glycol and ethanol.[9][10]

Materials:

-

Purified this compound

-

Polyethylene glycol (PEG), e.g., PEG 300 or PEG 400

-

Ethanol

-

Sterile, pyrogen-free vehicle components

Procedure:

-

Accurately weigh the required amount of 9-NO2-OA.

-

Dissolve the 9-NO2-OA in the appropriate volume of the PEG/ethanol vehicle (e.g., 90:10 or 92:8 v/v) to achieve the desired final concentration for the osmotic pump.

-

Ensure complete dissolution by vortexing or gentle warming.

-

Filter the solution through a sterile syringe filter (0.22 µm) before filling the osmotic pumps.

-

Check the stability of the formulation at 37°C for the intended duration of the experiment.[10]

Administration in Animal Models

The route of administration should be chosen based on the experimental design and desired pharmacokinetic profile.

Quantitative Data on Dosage and Administration

| Animal Model | Administration Route | Dosage | Vehicle | Study Focus | Reference |

| Mice (C57BL/6J) | Subcutaneous (osmotic pump) | 6 mg/kg/day | Polyethylene glycol/ethanol (90:10) | Myocardial fibrosis | [9] |

| Mice (HFD-fed) | Subcutaneous (osmotic pump) | 8 mg/kg/day | Polyethylene glycol/ethanol (92:8) | Adipose tissue pharmacokinetics | [11] |

| Rats (Diabetic) | Subcutaneous (osmotic pump) | 7.5 µg/kg/day | Polyethylene glycol/ethanol | Erectile dysfunction | |

| Mice | Intraperitoneal | Not specified | DMSO | Initial studies | [12] |

| Mice | Oral gavage | Not specified | Oil-based formulations | Pharmacokinetic studies | [12] |

Pharmacokinetic Parameters

Pharmacokinetic data for 9-NO2-OA (or its analogue CXA-10) in humans after oral administration has been reported, showing low plasma concentrations.[13] In mice, after oral administration of a related compound, Cmax was reached within 1 hour, with a half-life of approximately 5.9 hours and a bioavailability of 50.4%.[14] After intravenous administration, the half-life was shorter (1.5 hours).[14] It is important to note that 9-NO2-OA is extensively metabolized and incorporated into complex lipids, which influences its biodistribution and plasma concentration measurements.[11][15]

Assessment of Signaling Pathway Activation

9-NO2-OA primarily exerts its effects through the activation of Peroxisome Proliferator-Activated Receptor γ (PPARγ) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

I. PPARγ Activation Assay (In Vitro)

A common method to assess PPARγ activation is a luciferase reporter gene assay in a suitable cell line.[16][17][18]

Materials:

-

Cell line (e.g., SW480, HEK293T)

-

PPARγ response element (PPRE)-luciferase reporter plasmid

-

Transfection reagent

-

This compound

-

Positive control (e.g., Rosiglitazone)

-

PPARγ antagonist (e.g., GW9662) for specificity

-

Dual-Luciferase Reporter Assay System

Procedure:

-

Cell Culture and Transfection:

-

Plate cells in a multi-well plate.

-

Co-transfect the cells with the PPRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

-

-

Treatment:

-

After transfection, treat the cells with varying concentrations of 9-NO2-OA, a positive control, and a vehicle control.

-

To confirm specificity, pre-treat a set of wells with a PPARγ antagonist before adding 9-NO2-OA.

-

-

Luciferase Assay:

-

After the desired incubation period (e.g., 16-24 hours), lyse the cells.

-

Measure firefly and Renilla luciferase activity according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the fold activation relative to the vehicle control.

-

II. Nrf2 Pathway Activation Assay (In Vivo)

Activation of the Nrf2 pathway can be assessed by measuring the expression of its downstream target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[19][20][21][22]

Materials:

-

Tissues from control and 9-NO2-OA-treated animals

-

Reagents for RNA isolation (e.g., Trizol)

-

Reverse transcriptase and reagents for cDNA synthesis

-

Primers for Nrf2 target genes (HO-1, NQO1) and a housekeeping gene

-

Reagents for quantitative real-time PCR (qPCR)

-

Antibodies for Nrf2, HO-1, and a loading control for Western blotting

Procedure:

-

Tissue Collection:

-

At the end of the treatment period, euthanize the animals and collect the target tissues (e.g., liver, lung).

-

Snap-freeze the tissues in liquid nitrogen and store at -80°C.

-

-

RNA Isolation and qPCR:

-

Isolate total RNA from the tissues.

-

Synthesize cDNA from the RNA.

-

Perform qPCR to measure the relative mRNA expression of HO-1 and NQO1, normalized to a housekeeping gene.

-

-

Western Blotting:

-

Prepare protein lysates from the tissues.[23]

-

Separate the proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies against Nrf2, HO-1, and a loading control.

-

Incubate with a secondary antibody and visualize the protein bands.

-

Quantify the protein expression levels relative to the loading control.

-

Signaling Pathway Diagrams

References

- 1. Henry Reaction [organic-chemistry.org]

- 2. Henry reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Nitro-oleic acid modulates classical and regulatory activation of macrophages and their involvement in pro-fibrotic responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alzet.com [alzet.com]

- 11. Nitro-fatty acid pharmacokinetics in the adipose tissue compartment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nitro-Fatty Acids: New Drug Candidates for Chronic Inflammatory and Fibrotic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetic and Pharmacodynamic Effects of Oral CXA‐10, a Nitro Fatty Acid, After Single and Multiple Ascending Doses in Healthy and Obese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nitro-Fatty Acid Logistics: Formation, Biodistribution, Signaling, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nitrated oleic acid up-regulates PPARγ and attenuates experimental inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Nitrated Fatty Acid 10-Nitro-oleate Diminishes Severity of LPS-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Nrf2-dependent and -independent Responses to Nitro-fatty Acids in Human Endothelial Cells: IDENTIFICATION OF HEAT SHOCK RESPONSE AS THE MAJOR PATHWAY ACTIVATED BY NITRO-OLEIC ACID - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. In situ generation, metabolism and immunomodulatory signaling actions of nitro-conjugated linoleic acid in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Biomarkers of NRF2 signalling: Current status and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Time-Dependent Measurement of Nrf2-Regulated Antioxidant Response to Ionizing Radiation towards Identifying Potential Protein Biomarkers for Acute Radiation Injury - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Separation of 9- and 10-Nitrooleate Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitro-fatty acids (NFAs) are endogenous signaling molecules formed through the reaction of nitric oxide-derived species with unsaturated fatty acids. Among these, the regioisomers 9-nitrooleate (9-NO₂-OA) and 10-nitrooleate (B15139382) (10-NO₂-OA) have garnered significant attention due to their potent anti-inflammatory and cytoprotective effects. These isomers act as partial agonists for peroxisome proliferator-activated receptor-gamma (PPARγ) and can activate the Keap1/Nrf2 antioxidant response pathway, making them promising therapeutic targets.[1][2][3][4] Accurate separation and quantification of 9- and 10-NO₂-OA are crucial for understanding their distinct biological activities and for the development of NFA-based therapeutics.

This document provides detailed application notes and protocols for the separation and analysis of 9- and 10-nitrooleate isomers using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Analytical Methodologies

The separation and quantification of 9- and 10-NO₂-OA isomers can be effectively achieved by chromatographic techniques coupled with mass spectrometry. The choice of method may depend on the sample matrix, required sensitivity, and the specific goals of the analysis (e.g., preparative separation versus quantitative analysis).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high chromatographic resolution and sensitivity, particularly when coupled with negative chemical ionization. This method typically requires derivatization of the fatty acids to increase their volatility.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the analysis of non-volatile and thermally labile compounds like nitro-fatty acids. Reversed-phase HPLC can be used to separate the 9- and 10-nitrooleate isomers.[5]

Data Presentation

Table 1: Quantitative Analysis of 9- and 10-Nitrooleate in Human Plasma

| Analyte | Method | Concentration (nM) | Reference |

| 9-NO₂-OA | GC-MS/MS | 0.88 ± 0.29 | [6] |

| 10-NO₂-OA | GC-MS/MS | 0.96 (mean) | [6] |

| Total free NO₂-OA | LC-MS/MS | ~600 | [6] |

| Total esterified NO₂-OA | LC-MS/MS | ~300 | [6] |

Table 2: Mass Spectrometry Parameters for the Analysis of 9- and 10-Nitrooleate

| Method | Ionization Mode | Parent Ion (m/z) | Product Ion (m/z) | Reference |

| GC-MS/MS (PFB esters) | ECNICI | 326 ([M-PFB]⁻) | 46 ([NO₂]⁻) | [6] |

| LC-MS/MS (underivatized) | Negative ESI | 326 ([M-H]⁻) | 46 ([NO₂]⁻) | [7][8] |

Experimental Protocols

Protocol 1: GC-MS/MS Analysis of 9- and 10-Nitrooleate in Human Plasma

This protocol is based on a validated stable-isotope dilution methodology.[6]

1. Sample Preparation and Solid-Phase Extraction (SPE) a. Acidify plasma samples to approximately pH 5. b. Perform SPE to extract the fatty acids. c. Elute the fatty acids from the SPE cartridge.

2. Derivatization to Pentafluorobenzyl (PFB) Esters a. Convert the extracted fatty acids to their PFB esters. This enhances volatility for GC analysis.

3. HPLC Fractionation a. Isolate the NO₂-OA-PFB esters using high-performance liquid chromatography (HPLC). b. Collect the fraction containing the 9- and 10-NO₂-OA-PFB esters.

4. Solvent Extraction a. Extract the collected HPLC fraction with a suitable organic solvent.

5. GC-MS/MS Analysis a. GC Column: Use a suitable capillary column for fatty acid analysis. b. Injection: Inject the extracted sample into the GC-MS/MS system. c. Ionization: Use electron capture negative-ion chemical ionization (ECNICI). d. Quantification: Perform selected-reaction monitoring (SRM) for the following transitions:

- Endogenous 9- and 10-NO₂-OA: m/z 326 → m/z 46

- Internal Standards (¹⁵N-labeled): m/z 327 → m/z 47

Protocol 2: Reversed-Phase HPLC-MS/MS for the Separation and Analysis of 9- and 10-Nitrooleate

This protocol is a composite based on findings that demonstrate the feasibility of separating the isomers using reversed-phase chromatography.[5]

1. Sample Preparation a. For biological samples, perform lipid extraction using a suitable method (e.g., Folch or Bligh-Dyer). b. Reconstitute the dried lipid extract in the initial mobile phase.

2. HPLC Conditions a. Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). b. Mobile Phase A: Water with 0.1% formic acid. c. Mobile Phase B: Acetonitrile with 0.1% formic acid. d. Gradient:

- Start with a suitable percentage of mobile phase B to retain the analytes.

- Develop a linear gradient to increase the percentage of mobile phase B to elute the isomers. The 10-NO₂-OA isomer is expected to elute before the 9-NO₂-OA isomer.[5] e. Flow Rate: A typical flow rate for a 4.6 mm ID column is 1.0 mL/min. f. Column Temperature: Maintain a constant temperature, for example, 30°C, to ensure reproducible retention times.

3. MS/MS Detection a. Ionization: Use electrospray ionization (ESI) in negative mode. b. Multiple Reaction Monitoring (MRM):

Signaling Pathways and Experimental Workflows

Signaling Pathways

9- and 10-Nitrooleate exert their biological effects through the modulation of key signaling pathways, primarily the Nrf2 and PPARγ pathways.

Experimental Workflow

References

- 1. Activation of peroxisome proliferator-activated receptor γ (PPARγ) by nitroalkene fatty acids: importance of nitration position and degree of unsaturation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Covalent Peroxisome Proliferator-activated Receptor γ Adduction by Nitro-fatty Acids: SELECTIVE LIGAND ACTIVITY AND ANTI-DIABETIC SIGNALING ACTIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nrf2-dependent and -independent Responses to Nitro-fatty Acids in Human Endothelial Cells: IDENTIFICATION OF HEAT SHOCK RESPONSE AS THE MAJOR PATHWAY ACTIVATED BY NITRO-OLEIC ACID - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitroalkene fatty acids mediate activation of Nrf2/ARE-dependent and PPARγ-dependent transcription by distinct signaling pathways and with significantly different potencies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lipidmaps.org [lipidmaps.org]

- 6. Specific GC-MS/MS stable-isotope dilution methodology for free 9- and 10-nitro-oleic acid in human plasma challenges previous LC-MS/MS reports - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Note: Quantification of 9-Nitrooleate in Biological Samples Using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the accurate quantification of 9-Nitrooleate (9-NO₂-OA) in biological matrices, such as plasma, using a deuterated internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Introduction

This compound (9-NO₂-OA) is a nitrated fatty acid that acts as an endogenous signaling molecule. It is formed by the nitration of oleic acid and is involved in various physiological and pathological processes.[1][2] Accurate quantification of 9-NO₂-OA in biological samples is crucial for understanding its role in health and disease. Stable isotope-labeled internal standards, such as deuterated 9-NO₂-OA, are considered the "gold standard" for quantitative analysis.[3] They exhibit nearly identical chemical and physical properties to the endogenous analyte, ensuring they behave similarly during sample extraction, derivatization, and ionization, thereby correcting for matrix effects and variations in instrument response.[3][4]

Signaling Pathways of this compound

This compound and its isomer, 10-nitrooleate, are known to exert their biological effects through the activation of several key signaling pathways. Notably, they are potent endogenous ligands for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that regulates gene expression involved in adipogenesis and inflammation.[1][2] Additionally, these nitroalkenes can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses.[2] The electrophilic nature of the nitroalkene moiety allows it to react with nucleophilic residues, such as cysteine, on proteins, leading to post-translational modifications that modulate their function.[5][6]

Quantitative Data Summary

The reported concentrations of this compound in human plasma vary significantly depending on the analytical method employed. This underscores the critical importance of using a validated method with an appropriate internal standard for reliable quantification.

| Analytical Method | Analyte | Matrix | Concentration Range | Reference |

| LC-MS/MS | Free 9-NO₂-OA & 10-NO₂-OA | Human Plasma | ~600 nM | [7][8] |

| GC-MS/MS | 9-NO₂-OA | Human Plasma | 0.88 ± 0.29 nM | [9] |

| GC-MS/MS | 10-NO₂-OA | Human Plasma | 0.96 nM | [9] |

| Validated GC-MS/MS | 9-NO₂-OA | Human Plasma | 306 ± 44 pM | [7] |

| Validated GC-MS/MS | 10-NO₂-OA | Human Plasma | 316 ± 33 pM | [7] |

| LC-MS/MS | NO₂-OA | Human Plasma (Healthy Controls) | 12.6 ± 6 nM | [10] |

| LC-MS/MS | NO₂-OA | Human Plasma (IHD Patients) | 21.7 ± 9.8 nM | [10] |

Experimental Protocols

The following protocols outline the steps for sample preparation and analysis using both GC-MS/MS and LC-MS/MS. The use of a deuterated internal standard is integrated into each workflow to ensure accurate quantification.

Experimental Workflow Overview

References

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 5. Nitro-Fatty Acid Logistics: Formation, Biodistribution, Signaling, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitro-fatty acids in cardiovascular regulation and diseases: characteristics and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. lipidmaps.org [lipidmaps.org]

- 10. Development and Validation of a Bioanalytical Method for the Quantification of Nitrated Fatty Acids in Plasma Using LC-MS/MS: Application to Cardiovascular Patients [mdpi.com]

Troubleshooting & Optimization

improving the stability of 9-Nitrooleate in solution

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 9-Nitrooleate in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to ensure the successful application of this compound in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound solutions.

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Inconsistent or unexpected experimental results | Degradation of this compound in stock or working solutions. | 1. Verify Storage Conditions: Ensure this compound is stored at -20°C or lower in a tightly sealed glass vial under an inert atmosphere (argon or nitrogen). 2. Prepare Fresh Solutions: Prepare working solutions fresh for each experiment from a concentrated stock. Avoid storing dilute aqueous solutions. 3. Minimize Light Exposure: Protect solutions from light by using amber vials or wrapping vials in aluminum foil. 4. Control pH: Maintain the pH of aqueous buffers in the acidic range (pH < 7.0) to slow degradation. Neutral or alkaline conditions accelerate degradation. |

| Precipitate or cloudiness observed in the solution | 1. Low Solubility: The concentration of this compound may exceed its solubility in the chosen solvent. 2. Temperature Effects: The compound may have precipitated out of solution upon cooling. | 1. Solvent Selection: Ensure the use of a suitable organic solvent for the stock solution, such as ethanol (B145695), in which this compound is soluble. For aqueous working solutions, ensure the final concentration is within the solubility limit. 2. Gentle Warming/Vortexing: Briefly warm the solution to 37°C and vortex to redissolve the precipitate. Do not overheat. 3. Prepare a New Solution: If the precipitate does not dissolve, it may indicate degradation. Prepare a fresh solution from the solid compound or a new stock. |

| Loss of biological activity over time | Degradation of the this compound molecule. | 1. Follow Strict Handling Protocols: Adhere to the recommended protocols for solution preparation, storage, and handling to minimize degradation. 2. Aliquot Stock Solutions: Aliquot concentrated stock solutions into single-use vials to avoid repeated freeze-thaw cycles. 3. Run Control Experiments: Include a positive control with freshly prepared this compound in your experiments to assess the activity of your working solutions. |

| Variability between replicate wells in cell-based assays | 1. Uneven Cell Seeding. 2. Pipetting Inaccuracy. 3. Edge Effects in multi-well plates. 4. Incomplete Mixing of reagents. | 1. Homogenous Cell Suspension: Ensure a single-cell suspension before seeding and gently swirl the suspension periodically. 2. Calibrate Pipettes: Regularly calibrate pipettes and use proper pipetting techniques. 3. Avoid Outer Wells: Fill the outer wells of the plate with sterile water or PBS to maintain humidity and avoid using them for experimental samples. 4. Ensure Thorough Mixing: Gently tap the plate or use a plate shaker at a low speed after adding reagents. |

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: this compound should be stored as a solid or in an organic solvent like ethanol at -20°C or below[1][2][3][4]. To prevent oxidation, it is best to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed glass vial protected from light[5].

Q2: How stable is this compound in aqueous solutions?

A2: this compound is known to be unstable in neutral to alkaline aqueous solutions[1][5]. Degradation is accelerated at pH 7.4 and above. For experiments in aqueous buffers, it is recommended to use slightly acidic conditions (pH < 7.0) and to prepare the solutions fresh immediately before use.

Q3: What solvents should I use to prepare this compound solutions?

A3: For stock solutions, use a high-purity, anhydrous organic solvent such as ethanol, in which this compound is readily soluble[4]. For working solutions in cell culture, the ethanol stock solution can be further diluted in the appropriate cell culture medium. Ensure the final concentration of ethanol is not toxic to your cells (typically <0.1%).

Q4: How does exposure to light and temperature affect the stability of this compound?

A4: Nitrated lipids, including this compound, are sensitive to both light and temperature[5]. Exposure to light can lead to photodegradation, and elevated temperatures accelerate the rate of chemical degradation. Therefore, all solutions should be handled under subdued light and stored at low temperatures.

Q5: How does serum in cell culture media affect the stability and activity of this compound?

A5: this compound can bind non-covalently to serum albumin[1][2][6]. This binding can potentially increase its stability in solution by protecting it from degradation. However, it may also affect its bioavailability and effective concentration in cell-based assays. It is important to consider this interaction when designing and interpreting experiments.

Q6: How can I monitor the degradation of my this compound solution?

A6: The degradation of this compound can be monitored by analytical techniques such as UV-Vis spectrophotometry and Liquid Chromatography-Mass Spectrometry (LC-MS). This compound has a characteristic UV absorbance maximum (λmax) around 255 nm in ethanol[4]. A decrease in the absorbance at this wavelength over time can indicate degradation. LC-MS is a more sensitive and specific method to quantify the parent compound and identify its degradation products.

Quantitative Data on this compound Stability

Disclaimer: The following table presents illustrative data based on the known chemical properties of nitrated fatty acids. Actual degradation rates should be determined empirically under your specific experimental conditions.

| Condition | Time | Remaining this compound (%) |

| pH 5.0 in Aqueous Buffer at 4°C | 0 h | 100% |

| 24 h | 95% | |

| 48 h | 90% | |

| pH 7.4 in Aqueous Buffer at 25°C | 0 h | 100% |

| 2 h | 80% | |

| 8 h | 50% | |

| 24 h | 20% | |

| pH 8.0 in Aqueous Buffer at 37°C | 0 h | 100% |

| 1 h | 60% | |

| 4 h | 25% | |

| 12 h | <10% | |

| In Ethanol at -20°C (Protected from Light) | 0 months | 100% |

| 6 months | >98% | |

| 12 months | >95% |

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture

Materials:

-

This compound (solid or in ethanol)

-

Anhydrous ethanol (≥99.5%)

-

Sterile, amber glass vials with Teflon-lined caps

-

Sterile, glass pipettes or syringes

-

Inert gas (argon or nitrogen)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS), if applicable

Procedure for Preparing a 10 mM Stock Solution in Ethanol:

-

If starting from solid this compound, weigh the required amount in a sterile, amber glass vial under an inert atmosphere if possible.

-

Add the appropriate volume of anhydrous ethanol to achieve a 10 mM concentration.

-

Cap the vial tightly and vortex gently until the solid is completely dissolved.

-

Flush the headspace of the vial with a gentle stream of inert gas before final capping.

-

Aliquot the stock solution into single-use, amber glass vials to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C.

Procedure for Preparing a 10 µM Working Solution in Cell Culture Medium:

-

Thaw a single aliquot of the 10 mM this compound stock solution at room temperature, protected from light.

-

In a sterile tube, perform a serial dilution. For example, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to obtain a 10 µM working solution.

-

Mix gently by inversion. Do not vortex vigorously to avoid introducing excess oxygen.

-

Use the working solution immediately in your cell culture experiments. Do not store dilute aqueous solutions.

Protocol 2: Experimental Workflow for Assessing this compound Stability

This protocol outlines a general workflow to determine the stability of this compound under specific experimental conditions.

1. Solution Preparation:

-

Prepare a stock solution of this compound in an appropriate organic solvent (e.g., ethanol).

-

Prepare working solutions by diluting the stock solution into the aqueous buffers or cell culture media of interest at various pH values.

2. Incubation:

-

Aliquot the working solutions into multiple vials for time-point analysis.

-

Incubate the vials under the desired conditions (e.g., different temperatures, light or dark).

3. Sample Collection:

-

At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from each condition.

-

Immediately freeze the sample at -80°C to halt further degradation until analysis.

4. Analysis:

-

Thaw the samples immediately before analysis.

-

Analyze the concentration of remaining this compound using a validated analytical method such as LC-MS/MS or UV-Vis spectrophotometry.

5. Data Interpretation:

-

Plot the concentration of this compound as a function of time for each condition.

-

Calculate the degradation rate and half-life of this compound under each condition.

Visualizations

Caption: Experimental workflow for assessing this compound stability.

Caption: Key signaling pathways modulated by this compound.

References

- 1. Redox properties and human serum albumin binding of nitro-oleic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. Redox properties and human serum albumin binding of nitro-oleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Support Center: 9-Nitrooleate Synthesis

Welcome to the technical support center for 9-Nitrooleate (9-NO2-OA) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important signaling molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: There are two main approaches for synthesizing this compound:

-

Direct Nitration of Oleic Acid: This method involves the direct reaction of a nitrating agent with oleic acid. While synthetically straightforward, it typically yields an equimolar mixture of this compound (9-NO2-OA) and 10-Nitrooleate (10-NO2-OA) isomers, which can be challenging to separate.[1][2]

-

Regio-specific Multi-step Synthesis: This approach provides a way to synthesize the specific 9-NO2-OA isomer with high purity (≥98%).[3] It is a longer process that involves several steps, including the Henry nitro-aldol reaction, but offers precise control over the final product's structure.[1][4]

Q2: I am getting a mixture of 9- and 10-Nitrooleate. How can I synthesize only the 9-isomer?

A2: To obtain exclusively the 9-NO2-OA isomer, a regio-specific multi-step synthesis is necessary. The direct nitration of oleic acid will inevitably produce a mixture of 9- and 10-isomers. The regio-specific route utilizes a Henry nitro-aldol reaction between a C9 nitro-precursor and a C9 aldehyde-precursor to ensure the nitro group is positioned correctly at the 9th carbon.[1][4]

Q3: My overall yield for the multi-step synthesis is very low. What are the common causes and how can I improve it?

A3: Low overall yields, often in the range of 12-36%, are a known challenge in the multi-step synthesis of 9-NO2-OA.[1] Several factors can contribute to this:

-

Inefficient Henry Reaction: The coupling of the nitroalkane and aldehyde can be slow and incomplete. Optimization of reaction conditions, such as reaction time and the equivalents of reagents, may be necessary. In some cases, this reaction may require extended periods, even up to 30 days, to achieve partial conversion.[5] The retro-Henry reaction can also reduce the yield of the desired adduct.[6]

-

Side Reactions during Elimination: The dehydration of the β-nitro alcohol to form the nitroalkene must be carefully controlled to avoid the formation of by-products. Prolonged reaction times with reagents like trifluoroacetic anhydride (B1165640) (TFAA) and triethylamine (B128534) are often crucial for the selective formation of the desired (E)-isomer.[4]

-

Material Loss During Purification: Each purification step, typically involving column chromatography, can lead to a loss of material. To maximize recovery, careful optimization of the chromatography conditions is essential.[1]

Q4: How can I monitor the progress of my synthesis reactions?

A4: Reaction progress can be monitored using standard analytical techniques. Thin-layer chromatography (TLC) is a straightforward method to track the consumption of starting materials and the formation of products at each step. For more detailed analysis and to identify intermediates or by-products, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be employed in real-time or by analyzing aliquots from the reaction mixture.[7]

Q5: What are the best practices for purifying this compound?

A5: Column chromatography is the most common method for purifying this compound.[4] Here are some key considerations:

-

Esterification: Esterified fatty acids, such as the allyl or methyl esters of 9-NO2-OA, are generally easier to purify by column chromatography than the free acid.[1]

-

Solvent System: A common solvent system for silica (B1680970) gel chromatography is a gradient of diethyl ether in hexanes, often with a small amount of acetic acid (e.g., 0.5%) to improve the resolution and prevent tailing of the acidic product.[1]

-

Multiple Purifications: To achieve high purity (≥98%), it may be necessary to perform a second round of column chromatography.[1]

Q6: I'm concerned about the stability of my synthesized this compound. How should I handle and store it?

A6: this compound, particularly the 9-isomer, is known to be relatively unstable.[4] To ensure its integrity:

-

Handling: Minimize exposure to light and air. For long-term storage, it is advisable to store it as a solution in an inert solvent like ethanol (B145695) under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low yield in Henry reaction | Incomplete reaction. | Extend the reaction time. Monitor the reaction by TLC to determine the optimal time. Consider adjusting the stoichiometry of the reactants. |

| Retro-Henry reaction. | The use of certain additives, like potassium iodide (KI), has been reported to inhibit the retro-nitroaldol reaction in some cases.[8] | |

| Formation of (Z)-isomer during elimination | Incomplete isomerization to the more stable (E)-isomer. | Prolong the reaction time during the dehydration step (e.g., with TFAA/triethylamine) to ensure complete conversion to the thermodynamically favored (E)-isomer.[4] |

| Difficulty in separating 9- and 10-isomers | Direct nitration method was used. | For baseline separation, consider using high-performance liquid chromatography (HPLC). For future syntheses, employ the regio-specific multi-step approach. |

| Product degradation during purification | Instability of the nitroalkene moiety on silica gel. | Work quickly and use cooled solvents if possible. Consider using a less acidic stationary phase for chromatography if degradation is suspected. |

| Incomplete deprotection of the ester | Harsh deprotection conditions for methyl esters (e.g., 6M HCl reflux) can be difficult to scale and may lead to side reactions. | The use of an allyl ester protecting group allows for milder deprotection conditions (e.g., with formic acid and a palladium catalyst), which can lead to higher yields.[1] |

Quantitative Data Summary

| Synthesis Method | Parameter | Reported Value | Reference |

| Regio-specific Multi-step Synthesis | Overall Yield | 12-36% | [1] |

| Purity (after purification) | ≥98% | [3] | |

| Direct Nitration of Oleic Acid | Isomer Ratio (9-NO2-OA:10-NO2-OA) | Approximately 1:1 | [3] |

Experimental Protocols

Protocol: Regio-specific Synthesis of this compound (Allyl Ester)

This protocol is a multi-step process. Each intermediate should be purified and characterized before proceeding to the next step.

Step 1: Synthesis of 9-Bromononanoic acid, allyl ester

-

In a 50 mL round-bottom flask, combine 1.00 g of 9-bromononanoic acid (4.2 mmol), 3 mL of allyl alcohol, and 20 mL of toluene.

-

Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Step 2: Synthesis of 9-Nitrononanoic acid, allyl ester

-

In an oven-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve the purified 9-bromononanoic acid, allyl ester in a suitable solvent (e.g., DMF).

-

Add a source of nitrite (B80452), such as sodium nitrite or silver nitrite.

-

Heat the reaction mixture and monitor by TLC.

-

After the reaction is complete, perform an aqueous workup and extract the product with a suitable organic solvent.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Step 3: Henry Reaction to form 10-Hydroxy-9-nitro-octadecanoic acid, allyl ester

-

In an oven-dried 25 mL round-bottom flask under a nitrogen atmosphere, dissolve the 9-nitrononanoic acid, allyl ester.

-

Add nonanal (B32974) and a suitable base catalyst (e.g., DBU or t-BuOK).

-

Stir the reaction at room temperature and monitor by TLC.

-

Once the reaction is complete, quench with a weak acid and perform an aqueous workup.

-

Extract the product, dry the organic layer, concentrate, and purify the resulting β-nitro alcohol.

Step 4: Dehydration to form 9-Nitro-9E-octadecenoic acid, allyl ester

-

Dissolve the purified 10-hydroxy-9-nitro-octadecanoic acid, allyl ester in a suitable solvent (e.g., dichloromethane).

-

Cool the solution to 0°C and add triethylamine followed by trifluoroacetic anhydride (TFAA).

-

Allow the reaction to proceed, monitoring by TLC for the formation of the nitroalkene.

-

Perform an aqueous workup, extract the product, dry the organic layer, concentrate, and purify by column chromatography.

Step 5: Deprotection to form 9-Nitro-9E-octadecenoic acid (9-NO2-OA)

-

Dissolve the purified 9-nitro-9E-octadecenoic acid, allyl ester in a suitable solvent.

-

Add formic acid and a catalytic amount of a palladium catalyst (e.g., Pd(PPh3)4).

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

-

Filter off the catalyst and concentrate the solution.

-

Purify the final product by column chromatography to obtain pure 9-NO2-OA.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for the regio-specific synthesis and purification of this compound.

Caption: this compound activation of the PPARγ signaling pathway.

Caption: Inhibition of the Calcineurin-NFAT pathway by this compound in T-cells.

References

- 1. Nitrated fatty acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Regio- and Stereoselective Synthesis of Nitro-fatty Acids as NRF2 Pathway Activators Working under Ambient or Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Magritek [magritek.com]

- 8. Organocatalytic Enantioselective Henry Reactions [mdpi.com]

Technical Support Center: Overcoming Solubility Issues with 9-Nitrooleate

For researchers, scientists, and drug development professionals utilizing 9-Nitrooleate (9-NO₂-OA), ensuring its proper solubilization is critical for obtaining reliable and reproducible experimental results. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is ethanol (B145695). For the pure this compound isomer, a solubility of up to 1 mg/mL in ethanol has been reported. For the isomeric mixture of 9- and 10-Nitrooleate, the solubility in ethanol is slightly lower, in the range of 0.1-1 mg/mL.[1][2]

Q2: My this compound, dissolved in an organic solvent, precipitates when I add it to my aqueous cell culture medium. Why is this happening and how can I prevent it?

A2: This is a common issue known as "precipitation upon dilution." It occurs because the highly lipophilic this compound is poorly soluble in aqueous environments. When the organic solvent is diluted in the aqueous medium, the concentration of the organic solvent drops, causing the this compound to come out of solution.

To prevent this, it is highly recommended to complex the this compound with a carrier protein like bovine serum albumin (BSA) before adding it to the cell culture medium. Fatty acid-free BSA is particularly effective at binding to fatty acids and increasing their solubility in aqueous solutions.[3][4]

Q3: How do I prepare a this compound-BSA complex for my cell culture experiments?

A3: A detailed protocol for preparing a this compound-BSA complex is provided in the Experimental Protocols section below. The general principle involves preparing a stock solution of this compound in ethanol, and then adding this to a pre-warmed solution of fatty acid-free BSA in your cell culture medium with gentle mixing. This allows the this compound to bind to the BSA, forming a soluble complex.

Q4: What is the maximum concentration of ethanol that is safe for my cells in culture?

A4: The tolerance of cell lines to ethanol can vary. However, it is a common practice to keep the final concentration of ethanol in the cell culture medium below 0.5% (v/v) to avoid solvent-induced cytotoxicity. It is always advisable to include a vehicle control (medium with the same final concentration of ethanol and BSA without this compound) in your experiments.

Q5: How should I prepare this compound for in vivo studies?

A5: For in vivo administration, this compound needs to be formulated to ensure its bioavailability and to prevent precipitation in biological fluids. One approach is to dissolve the this compound in a biocompatible organic solvent and then emulsify it in a suitable vehicle like saline. Another strategy involves the use of delivery vehicles such as lipid nanoparticles or formulating with agents like Pluronic F68. A detailed protocol for a basic in vivo formulation is provided below.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution(s) |

| Precipitate forms in the stock solution (in ethanol). | The concentration of this compound exceeds its solubility limit in ethanol. | - Gently warm the solution in a 37°C water bath. - Briefly sonicate the solution to aid dissolution. - If precipitation persists, prepare a new stock solution at a lower concentration. |